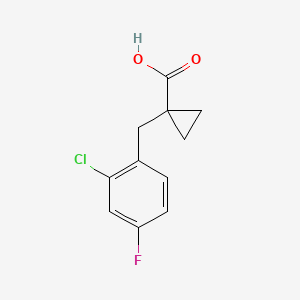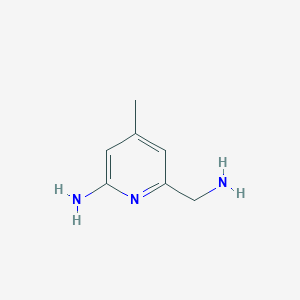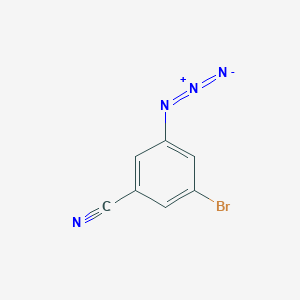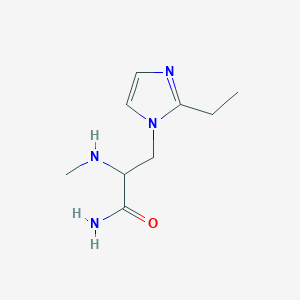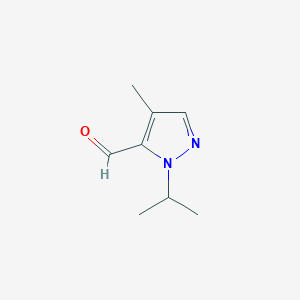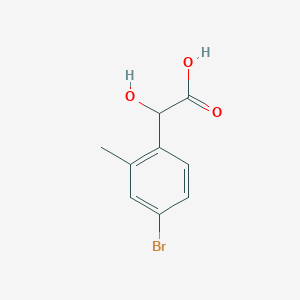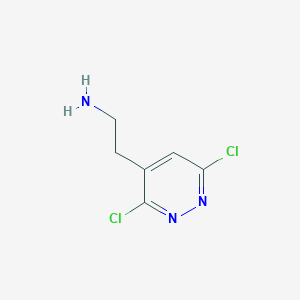
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
The synthesis of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be achieved through several methods. One efficient method involves microwave-assisted regioselective amination of 3,6-dichloropyridazines . This method provides a general and selective approach to synthesizing the compound, starting from methyl-substituted pyridazines. The reaction conditions typically involve the use of microwave irradiation to facilitate the amination process, resulting in high yields and selectivity.
化学反応の分析
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pyridazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-YL)vinyl-amine: This compound has a vinyl group instead of an ethylamine group, leading to different reactivity and applications.
3,6-Dichloropyridazine: The parent compound without the ethylamine group, used as a starting material for various derivatives.
5-Methyl-pyridazin-3-amine: A related compound with a methyl group at position 5, showing different chemical and biological properties.
特性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2-(3,6-dichloropyridazin-4-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-5-3-4(1-2-9)6(8)11-10-5/h3H,1-2,9H2 |
InChIキー |
ITPXRCMFQSUAPA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


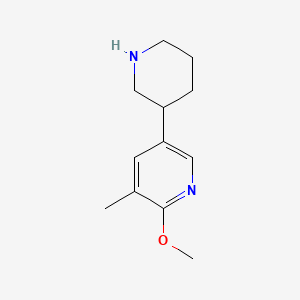
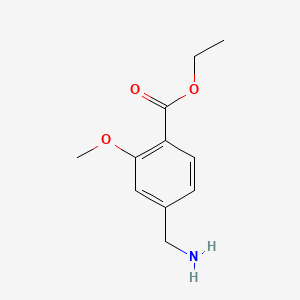

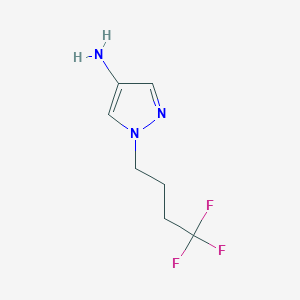
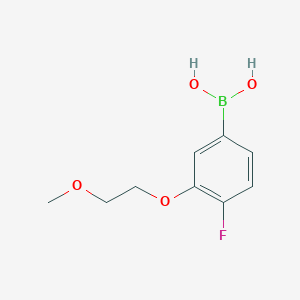
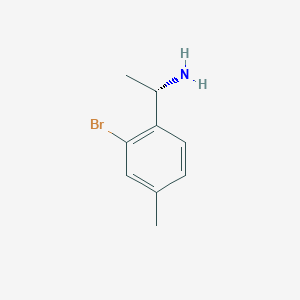
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
